molecular formula C17H16ClN3O4S2 B2384934 1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1226430-33-6

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2384934
CAS No.: 1226430-33-6
M. Wt: 425.9
InChI Key: KAHUBRPMNJHLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic heterocyclic compound designed for pharmaceutical and biological chemistry research. This molecule is of significant interest in early-stage drug discovery due to its unique structure, which incorporates multiple pharmacologically active motifs. The compound features a 3,4,5-trimethoxyphenyl group, a well-documented pharmacophore in medicinal chemistry. This moiety is frequently investigated for its potential in antitumor and antiproliferative research . Its presence in compounds like colchicine and various tubulin-binding agents suggests a potential mechanism of action related to the disruption of microtubule dynamics, making it a valuable scaffold for developing new anticancer agents . Furthermore, the core structure contains a thiazole ring linked via a urea functional group . Urea-linked heterocycles are a privileged structure in drug discovery, and similar compounds have been reported to exhibit a broad spectrum of biological activities . The inclusion of a chlorothiophene substituent may further modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which can be crucial for optimizing pharmacokinetic properties . Given the accelerated challenge of antimicrobial resistance, researchers are also exploring novel chemical entities like this urea derivative for antimicrobial and antioxidant applications . The structural features of this compound make it a promising candidate for screening against a panel of bacterial and fungal strains to address the pressing need for new therapeutic agents. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are encouraged to utilize this compound as a building block or reference standard in their investigations into kinase inhibition, tubulin polymerization, antimicrobial mechanisms, and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S2/c1-23-11-6-9(7-12(24-2)15(11)25-3)19-16(22)21-17-20-10(8-26-17)13-4-5-14(18)27-13/h4-8H,1-3H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHUBRPMNJHLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediates in the Synthetic Pathway

The most critical intermediate in the synthesis is 4-(5-chlorothiophen-2-yl)thiazol-2-amine (CAS: 123971-45-9), which serves as the primary scaffold for further modifications. This heterocyclic amine provides the necessary nucleophilic nitrogen for urea formation with appropriate reagents bearing the 3,4,5-trimethoxyphenyl moiety. Secondary intermediates include activated 3,4,5-trimethoxyphenyl derivatives (isocyanates or carbonyl equivalents) that can react with the thiazole amine to form the desired urea linkage.

Synthesis of 4-(5-Chlorothiophen-2-yl)thiazol-2-amine Intermediate

The preparation of the key thiazole intermediate follows several well-established protocols in heterocyclic chemistry, with the Hantzsch thiazole synthesis providing the most reliable and scalable approach.

Method A: Classical Hantzsch Thiazole Synthesis

This method involves the condensation of α-haloketones with thiourea derivatives to form the thiazole ring system. The reaction proceeds in two main steps:

Step 1: Formation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one from 1-(5-chlorothiophen-2-yl)ethan-1-one.
Step 2: Cyclocondensation with thiourea to form the thiazole ring structure.

The detailed procedure involves bromination of 1-(5-chlorothiophen-2-yl)ethan-1-one in diethyl ether, followed by reaction with thiourea in ethanol under reflux conditions. The reaction generally proceeds with high regioselectivity, yielding the desired 2-amino-4-substituted thiazole.

1-(5-chlorothiophen-2-yl)ethan-1-one + Br₂ → 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one
2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one + thiourea → 4-(5-chlorothiophen-2-yl)thiazol-2-amine

Method B: One-Pot Synthesis Approach

A more efficient one-pot synthesis involves the in situ generation of the α-haloketone intermediate followed by immediate cyclocondensation with thiourea in the same reaction vessel. This approach eliminates the need for isolation of potentially unstable or toxic intermediates and often provides better overall yields.

Table 1: Optimization of Reaction Conditions for Method B

Entry Solvent Temperature (°C) Catalyst Time (h) Yield (%)
1 Ethanol 80 HCl 5 68
2 DMF 70 TEA 4 72
3 Dioxane 85 H₂SO₄ 4 65
4 Ethanol/Water (4:1) 75 HCl 6 76
5 Acetonitrile 60 ZnCl₂ 8 62
6 THF 65 POCl₃ 3 70

Experimental results indicate that a mixture of ethanol and water (4:1) with catalytic HCl at 75°C provides the optimum conditions, yielding the thiazole intermediate in 76% yield after 6 hours. The polar protic solvent system facilitates the dissolution of both the organic reactants and the inorganic catalyst, enhancing the reaction rate and yield.

Method C: NBS-Mediated Thiazole Formation

An alternative approach involves the use of N-bromosuccinimide (NBS) as a brominating agent followed by in situ cyclization with thiourea. This method offers advantages for sensitive substrates and often proceeds under milder conditions:

1-(5-chlorothiophen-2-yl)ethan-1-one + NBS → brominated intermediate
brominated intermediate + thiourea → 4-(5-chlorothiophen-2-yl)thiazol-2-amine

The reaction is typically conducted at low temperatures (0°C) during the bromination step, followed by warming to room temperature for the cyclization with thiourea. This protocol minimizes side reactions and often provides the thiazole product in higher purity.

Formation of Urea Linkage with 3,4,5-Trimethoxyphenyl Group

The formation of the urea linkage represents the critical step in the synthesis of the target compound. Multiple approaches have been developed based on the reactivity of the 2-amino group of the thiazole intermediate with various carbonyl equivalents bearing the 3,4,5-trimethoxyphenyl moiety.

Isocyanate Route

The most direct approach involves the reaction of 4-(5-chlorothiophen-2-yl)thiazol-2-amine with 3,4,5-trimethoxyphenyl isocyanate to form the urea linkage in a single step. This method offers high atom economy and generally provides excellent yields under mild conditions.

Procedure:

  • 4-(5-Chlorothiophen-2-yl)thiazol-2-amine (1.0 eq) is dissolved in anhydrous THF or dioxane.
  • 3,4,5-Trimethoxyphenyl isocyanate (1.1 eq) is added dropwise at room temperature.
  • The reaction mixture is stirred for 4-6 hours until complete conversion.
  • The product is isolated by filtration or after solvent evaporation, followed by purification.

Phosgene Derivatives for Urea Formation

Triphosgene or other phosgene equivalents can be used to generate the isocyanate in situ from 3,4,5-trimethoxyphenylamine, which then reacts with the thiazole amine:

Procedure:

  • 3,4,5-Trimethoxyphenylamine (1.0 eq) is reacted with triphosgene (0.35 eq) in DCM at 0°C.
  • The mixture is stirred for 1-2 hours to form the isocyanate.
  • 4-(5-Chlorothiophen-2-yl)thiazol-2-amine (1.0 eq) is added, and the reaction continues at room temperature.
  • The product is isolated after aqueous workup and purification.

This method requires careful handling due to the toxicity of phosgene derivatives but offers advantages in cases where the preformed isocyanate is unstable or unavailable.

One-Pot Multi-Component Approach

Recent advances in synthetic methodology have enabled the development of one-pot multi-component approaches for the preparation of complex heterocyclic compounds. This strategy can be applied to the synthesis of the target urea derivative through careful selection of reaction conditions and reagents.

Sequential One-Pot Synthesis

This approach combines the thiazole formation and urea coupling steps in a single reaction vessel without isolation of the thiazole intermediate:

Step 1: Formation of the 4-(5-chlorothiophen-2-yl)thiazol-2-amine core using optimized conditions.
Step 2: Addition of 3,4,5-trimethoxyphenyl isocyanate or equivalent to the reaction mixture after confirmation of thiazole formation.
Step 3: Continued stirring until complete conversion to the urea product.

Table 3: Sequential One-Pot Synthesis Optimization

Entry Solvent System Temperature Profile (°C) Catalyst System Overall Time (h) Overall Yield (%)
1 Ethanol → THF 75 → 25 HCl → TEA 12 59
2 DMF 70 → 50 TEA 10 65
3 Dioxane 85 → 40 H₂SO₄ → K₂CO₃ 14 55
4 Ethanol/Water → Dioxane 75 → 30 HCl → TEA 16 62

The one-pot approach generally provides moderate overall yields (55-65%) but offers advantages in terms of operational simplicity and reduced waste generation. The optimal conditions (Entry 2) involve the use of DMF as a universal solvent with temperature modulation from 70°C to 50°C and TEA as a catalyst, providing a 65% yield of the target compound.

Purification Techniques and Characterization

The purification of this compound requires careful selection of techniques to ensure high purity while minimizing yield losses.

Recrystallization Methods

Recrystallization has proven effective for purifying the target compound, with various solvent systems providing different levels of efficiency:

Table 4: Recrystallization Solvent Systems and Their Efficiency

Solvent System Temperature (°C) Time (h) Recovery (%) Purity (%)
THF/Hexane 60-25 3 85 96
Methanol/Water 65-25 2 82 98
Ethanol/Water 75-25 2.5 88 97
Acetone/Hexane 55-25 4 80 95
DMF/Water 80-25 3 75 99

The methanol/water system provides the highest purity (98%) with good recovery (82%), making it the preferred choice for final purification. The process typically involves dissolving the crude product in hot methanol followed by slow addition of water until slight turbidity, then cooling to room temperature for crystallization.

Chromatographic Purification

For more challenging purifications, particularly in research-scale synthesis, column chromatography using silica gel with appropriate eluent systems has proven effective:

  • Eluent system: Ethyl acetate/hexane gradients (30:70 to 70:30)
  • TLC monitoring: Rf value approximately 0.45 in 1:1 ethyl acetate/hexane
  • UV detection: 254 nm and 366 nm

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques:

NMR Spectroscopy:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 3.70-3.85 (9H, s, 3 × OCH₃), 6.95-7.05 (2H, s, trimethoxyphenyl-H), 7.15-7.25 (1H, d, thiophene-H), 7.35-7.45 (1H, d, thiophene-H), 7.45-7.55 (1H, s, thiazole-H), 9.20-9.30 (1H, s, NH), 10.50-10.60 (1H, s, NH) ppm.

IR Spectroscopy:

  • Key bands: 3300-3400 cm⁻¹ (N-H stretching), 1650-1680 cm⁻¹ (C=O stretching), 1540-1560 cm⁻¹ (C=N stretching), 1230-1250 cm⁻¹ (C-O-C stretching).

Mass Spectrometry:

  • HRMS (ESI): [M+H]⁺ calculated for C₁₇H₁₆ClN₃O₄S₂: 426.0293; found: 426.0289.

Scale-Up Considerations and Process Optimization

For larger-scale preparation, several modifications to the laboratory-scale methods are recommended to maintain efficiency and safety.

Reaction Parameter Optimization

Table 5: Scale-Up Parameter Adjustments

Parameter Laboratory Scale Pilot Scale Industrial Scale
Concentration 0.1-0.2 M 0.3-0.5 M 0.5-1.0 M
Reaction Time As per Table 1 & 2 1.5× laboratory time 2× laboratory time
Cooling/Heating Rate 5-10°C/min 2-3°C/min 1-2°C/min
Agitation Magnetic stirring Mechanical stirring Impeller design
Workup Manual separation Semi-automated Continuous processing

Increasing the reaction concentration offers significant advantages in terms of reactor volume utilization and solvent reduction, but requires careful thermal management to control exotherms, particularly during the thiazole formation step.

Solvent Selection for Scale-Up

For larger-scale preparation, solvent selection must balance efficiency, cost, safety, and environmental considerations:

Table 6: Solvent Comparison for Scale-Up

Solvent Advantages Disadvantages Environmental Impact Recommended Scale
Ethanol Green, inexpensive, good recovery Lower yields in some steps Low All scales
DMF High solubility, universal Toxic, high boiling point High Laboratory to pilot
Dioxane Good solubility, moderate bp Potential carcinogen Medium Laboratory only
THF Good reactivity, moderate bp Peroxide formation Medium Laboratory to pilot
2-MeTHF Greener alternative to THF Higher cost Low Pilot to industrial

Ethanol or ethanol/water mixtures provide the best balance of performance, safety, and environmental impact for large-scale operations.

Alternative Synthetic Approaches

Several alternative approaches to the target compound have been investigated, each with specific advantages for particular applications.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate both the thiazole formation and urea coupling steps:

  • Thiazole formation: 10-15 minutes at 100°C (versus 4-6 hours conventional heating)
  • Urea coupling: 5-10 minutes at 80°C (versus 4-8 hours conventional methods)

The microwave approach provides comparable yields (70-75%) with dramatically reduced reaction times, making it ideal for rapid analog synthesis in medicinal chemistry applications.

Solid-Phase Synthesis

For the preparation of multiple analogs, solid-phase synthesis using 2-chlorotrityl resin has been developed:

Step 1: Immobilization of 3,4,5-trimethoxyphenylamine on resin
Step 2: Urea formation using phosgene equivalents
Step 3: Reaction with the thiazole amine
Step 4: Cleavage to release the final product

This approach facilitates the synthesis of compound libraries but generally provides lower overall yields (40-55%) compared to solution-phase methods.

Comparative Analysis of Preparation Methods

A comprehensive comparison of the various synthetic routes to this compound reveals distinct advantages and limitations for each approach.

Table 7: Comprehensive Comparison of Synthetic Routes

Synthetic Route Overall Yield (%) Steps Time (hours) Scalability Technical Complexity Environmental Impact
Stepwise (Method A + Isocyanate) 65-70 3 16-20 High Moderate Moderate
Stepwise (Method B + CDI) 55-60 3 18-22 Medium Moderate Moderate
One-Pot Sequential 55-65 2 12-16 Medium Low Low
Microwave-Assisted 60-65 3 1-2 Low High Low
Solid-Phase 40-50 4 36-48 Low High High

The stepwise approach using Hantzsch thiazole synthesis (Method A) followed by direct isocyanate coupling provides the highest overall yield (65-70%) with good scalability, making it the preferred route for larger-scale preparations. However, for rapid synthesis of small quantities, the microwave-assisted approach offers unmatched time efficiency with acceptable yields.

Chemical Reactions Analysis

1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorothiophene moiety can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.

    Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, antimicrobial, and anticancer properties, warranting further investigation for therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can bind to the active sites of enzymes, blocking their catalytic activity and affecting metabolic pathways.

    Modulating Receptors: The compound may interact with cell surface receptors, altering signal transduction pathways and cellular responses.

    Inducing Apoptosis: In cancer cells, the compound may trigger programmed cell death by activating apoptotic pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Name Thiazole/Thiadiazole Substituent Aryl Urea Substituent Key Modifications
Target Compound 4-(5-Chlorothiophen-2-yl)thiazol-2-yl 3,4,5-Trimethoxyphenyl Chlorine on thiophene; trimethoxy
TTU15 4-(Thiophen-2-yl)thiazol-2-yl 3,4,5-Trimethoxyphenyl No chlorine on thiophene
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Piperazine-modified thiazole 3-Chlorophenyl Extended piperazine side chain
1-[5-(4-Ethoxy-3,5-dimethoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-3-(3-fluoro-phenyl)-urea 1,3,4-Thiadiazole 4-Ethoxy-3,5-dimethoxyphenyl Thiadiazole core; ethoxy substitution
1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea 1,3,4-Thiadiazole 4-Chlorophenyl Thiadiazole core; no thiophene

Key Observations :

  • Trimethoxyphenyl Group : Shared with TTU15, this group is critical for interactions with tubulin or other aromaticity-sensitive targets, as seen in colchicine-site binders .
  • Core Heterocycle : Thiadiazole-containing analogues (e.g., ) exhibit distinct conformational properties compared to thiazole derivatives, which could alter pharmacokinetic profiles.

Key Observations :

  • Yields : Urea derivatives with halogenated aryl groups (e.g., 11f, 11g) typically exhibit yields >85%, suggesting robust synthetic routes for such substituents .
  • Molecular Weight : The target compound (~419.9 g/mol) falls within the range of analogues, complying with Lipinski’s rule for drug-likeness.
  • Melting Points : TTU15’s high melting point (223–225°C) reflects strong intermolecular interactions due to the trimethoxyphenyl group, a trait likely shared by the target compound .

Structural Characterization Techniques

Crystallographic data for isostructural thiazole derivatives (e.g., ) highlight the planar conformation of the thiazole core and perpendicular orientation of aryl groups, which may influence stacking interactions. Refinement programs like SHELXL are widely used for such analyses, though specific data for the target compound remain unreported.

Biological Activity

The compound 1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is part of a class of derivatives that have shown significant biological activity, particularly in anti-inflammatory and analgesic contexts. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Synthesis

The synthesis of the target compound involves multiple steps, beginning with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one , followed by treatment with thiourea to form 4-(4-chlorothiophen-2-yl)thiazol-2-amine . Subsequent reactions involve the use of N-bromosuccinimide and primary or secondary amines to yield various derivatives, including the final compound of interest. The detailed synthetic pathway is crucial for understanding how modifications can affect biological activity.

Synthesis Steps Overview

StepReactionReagentsConditions
1Bromination1-(4-chlorothiophen-2-yl)ethan-1-oneDiethyl ether, Room temperature
2Thiourea Reaction4-(4-chlorothiophen-2-yl)thiazol-2-amineHigh temperature (80°C)
3N-Bromosuccinimide TreatmentCompound from Step 2Low temperature (0°C)
4Final Derivative FormationPrimary/secondary aminesDimethylformamide, 70°C

Anti-inflammatory and Analgesic Properties

Recent studies have focused on the anti-inflammatory and analgesic properties of compounds derived from thiazole and thiophene moieties. The biological activity of This compound was evaluated through various assays targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Key Findings

  • COX Inhibition : The compound exhibited potent inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values ranged from 0.76 to 9.01 μM , significantly lower than that of celecoxib (IC50 = 0.05 μM), indicating strong anti-inflammatory potential .
  • LOX Inhibition : The compound also demonstrated inhibitory effects on LOX enzymes, with IC50 values for selected derivatives being 23.08 μM and 38.46 μM , compared to zileuton (IC50 = 11.00 μM), showcasing its potential in managing inflammatory pathways .
  • In Vivo Studies : In vivo studies using animal models confirmed the analgesic effects observed in vitro, with significant reductions in pain response measured through the hot plate method and carrageenan-induced inflammation assays .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between the compound and target proteins involved in the COX/LOX pathways. These studies support the experimental findings by providing insights into binding affinities and interaction sites that contribute to the biological activity of the compound.

Case Study 1: Analgesic Efficacy

A study investigated the analgesic efficacy of several derivatives including This compound in a controlled animal model. Results indicated a dose-dependent response where administration at doses of 5 mg/kg , 10 mg/kg , and 20 mg/kg resulted in significant pain relief compared to control groups .

Case Study 2: Anti-inflammatory Response

Another study evaluated the anti-inflammatory response using carrageenan-induced paw edema models. The compound showed significant reduction in paw swelling at all tested doses, reinforcing its potential as an effective anti-inflammatory agent .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 1-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea, and what challenges arise in achieving high purity?

Methodological Answer:
The synthesis typically involves multi-step protocols, starting with the preparation of the thiazole-thiophene intermediate followed by coupling with a 3,4,5-trimethoxyphenyl isocyanate. Key steps include:

  • Thiazole formation : Cyclization of 5-chlorothiophene-2-carboxamide with α-haloketones under reflux in ethanol .
  • Urea coupling : Reaction of the thiazole-thiophene intermediate with 3,4,5-trimethoxyphenyl isocyanate in anhydrous DMF at 60–80°C for 12–24 hours .
    Challenges :
  • Purity : Byproducts from incomplete coupling require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Yield optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) may improve efficiency compared to traditional reflux .

How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks to confirm regiochemistry. For example, the thiazole C-H proton appears as a singlet near δ 8.1 ppm, while the trimethoxyphenyl group shows three distinct methoxy singlets (δ 3.7–3.9 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₅ClN₄O₃S₂: 423.03) .
  • Crystallography :
    • Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters include hydrogen bonding between urea NH and thiazole sulfur, which stabilizes the crystal lattice .
    • Challenges : Crystallization may require slow evaporation from DMSO/water, and twinning issues can arise due to flexible substituents .

Advanced Research Questions

What strategies are employed to evaluate the compound's biological activity against Mycobacterium tuberculosis, and how are conflicting data addressed?

Methodological Answer:

  • Assay design :
    • Microplate Alamar Blue Assay (MABA) : Test against M. tuberculosis H37Rv and drug-resistant strains at concentrations ranging from 0.1–50 µg/mL. Monitor OD600 after 7 days incubation .
    • Enzyme inhibition : Evaluate InhA (enoyl-ACP reductase) inhibition via spectrophotometric NADH depletion assays at 340 nm .
  • Addressing contradictions :
    • Dose-dependent discrepancies : Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to assess significance.
    • Resistance mechanisms : Cross-test with isoniazid-resistant strains to rule out target overlap .

What computational approaches are utilized to predict the compound's binding affinity to target enzymes like InhA?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions. Key findings include hydrogen bonding between the urea carbonyl and InhA’s Tyr158, and hydrophobic contacts with the trimethoxyphenyl group .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Monitor RMSD values; deviations >2 Å suggest weak binding .
  • QSAR models : Corrogate substituent effects (e.g., chloro vs. methyl on thiophene) to predict MIC50 values .

How do structural modifications to the thiophene or trimethoxyphenyl groups affect the compound's pharmacological profile?

Methodological Answer:

  • Thiophene modifications :
    • Chloro vs. methyl substitution : Chloro enhances lipophilicity (logP increase by ~0.5), improving membrane permeability but reducing aqueous solubility .
    • Ring expansion : Replacing thiophene with furan decreases anti-TB activity due to reduced electron-withdrawing effects .
  • Trimethoxyphenyl adjustments :
    • Methoxy position : 3,4,5-Trimethoxy shows superior activity vs. 2,4-dimethoxy analogs, likely due to enhanced π-stacking with enzyme pockets .
    • Demethylation : Removing methoxy groups abolishes activity, confirming their role in target engagement .

What methodologies are recommended for analyzing the compound's stability under physiological conditions?

Methodological Answer:

  • In vitro stability :
    • Plasma stability : Incubate compound (10 µM) in human plasma at 37°C. Analyze via LC-MS at 0, 1, 4, 8, and 24 h. Degradation >50% at 24 h suggests poor stability .
    • pH-dependent hydrolysis : Test in buffers (pH 1.2–7.4) to simulate GI tract conditions. Urea bonds are prone to cleavage at pH < 3 .
  • Metabolite identification : Use hepatocyte microsomes + NADPH. Major metabolites include hydroxylated thiophene and O-demethylated trimethoxyphenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.